1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide
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Overview
Description
1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound characterized by a piperidine ring substituted with a sulfonyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the intermediate 3-Methyl-4-propoxyphenylsulfonyl chloride. This intermediate is then reacted with piperidine-4-carboxamide under controlled conditions to yield the final product.
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Preparation of 3-Methyl-4-propoxyphenylsulfonyl chloride:
Starting Materials: 3-Methyl-4-propoxyphenol, chlorosulfonic acid.
Reaction Conditions: The phenol is reacted with chlorosulfonic acid under anhydrous conditions to form the sulfonyl chloride intermediate.
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Formation of this compound:
Starting Materials: 3-Methyl-4-propoxyphenylsulfonyl chloride, piperidine-4-carboxamide.
Reaction Conditions: The sulfonyl chloride is reacted with piperidine-4-carboxamide in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The propoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkoxides (e.g., sodium methoxide) in anhydrous conditions.
Major Products:
Oxidation: 3-Methyl-4-carboxyphenylsulfonyl piperidine-4-carboxamide.
Reduction: 1-((3-Methyl-4-propoxyphenyl)sulfanyl)piperidine-4-carboxamide.
Substitution: 1-((3-Methyl-4-(methoxy)phenyl)sulfonyl)piperidine-4-carboxamide.
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.
Material Science: It can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.
Protein Binding: It can be used in studies to understand protein-ligand interactions.
Medicine:
Diagnostics: It can be used in the development of diagnostic tools for detecting specific biomolecules.
Industry:
Chemical Manufacturing: Used as an intermediate in the synthesis of more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The piperidine ring provides structural stability and enhances binding affinity.
Molecular Targets and Pathways:
Enzymes: Inhibition of proteases or kinases involved in disease pathways.
Receptors: Binding to G-protein coupled receptors (GPCRs) to modulate signal transduction pathways.
Comparison with Similar Compounds
- 1-((3-Methyl-4-methoxyphenyl)sulfonyl)piperidine-4-carboxamide
- 1-((3-Methyl-4-ethoxyphenyl)sulfonyl)piperidine-4-carboxamide
- 1-((3-Methyl-4-butoxyphenyl)sulfonyl)piperidine-4-carboxamide
Comparison: 1-((3-Methyl-4-propoxyphenyl)sulfonyl)piperidine-4-carboxamide is unique due to its specific propoxy substitution, which can influence its lipophilicity and binding properties. Compared to its methoxy and ethoxy analogs, the propoxy group provides a balance between hydrophobicity and steric hindrance, potentially enhancing its biological activity and selectivity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(3-methyl-4-propoxyphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-3-10-22-15-5-4-14(11-12(15)2)23(20,21)18-8-6-13(7-9-18)16(17)19/h4-5,11,13H,3,6-10H2,1-2H3,(H2,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOCTBUSMMROBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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